Medroxyprogesterone acetate

描述

Medroxyprogesterone Acetate (MPA) is a derivative of progesterone and is a progestin hormone . It is used to treat amenorrhea (unusual stopping of menstrual periods), abnormal uterine bleeding, and to prevent endometrial hyperplasia (thickening of the lining of the uterus or womb) in women who are taking conjugated estrogens . It is also used as a contraceptive under the brand name Depo-Provera .

Synthesis Analysis

MPA has been coupled with bovine serum albumin, a carrier protein, using the methods of carbodiimides and mixed anhydride .

Molecular Structure Analysis

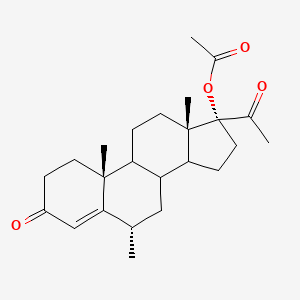

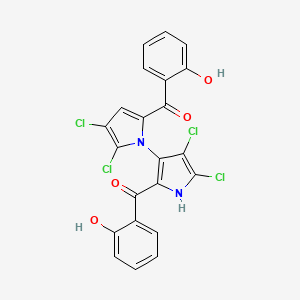

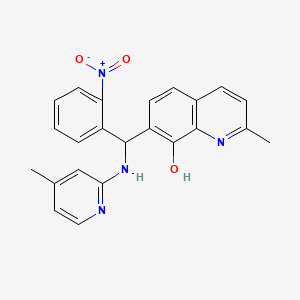

The molecular formula of MPA is C24H34O4 . It is also available as a 2D Mol file .

Chemical Reactions Analysis

MPA has been found to have gene regulatory overlap with dihydrotestosterone in breast cancer cells . It has also been analyzed in human plasma using reversed phase high-performance liquid chromatography (HPLC) with amperometric detection .

Physical And Chemical Properties Analysis

MPA is a white to off-white, odorless crystalline powder . It has been analyzed in human plasma using HPLC with specific derivatizing agents and clean-up by solid-phase extraction .

科学研究应用

Fertility Treatment

MPA is used in progestin-primed ovarian stimulation (PPOS) for fertility treatments . It’s particularly used for poor ovarian response (POR) patients. The relationship between MPA dose in PPOS and clinical outcome is still being explored . For instance, for POR patients with high BMI, 10 mg/d of MPA in the PPOS protocol had a higher cumulative pregnancy rate than 8 mg/d of MPA .

HIV-1 Transmission

Epidemiologic studies have uncovered a possible link between the use of MPA and an increased risk of HIV-1 transmission . MPA enhances HIV-1 release in primary cervical epithelial cells by inhibiting lysosomal activity . This provides vital information for HIV intervention and prevention .

Obstetric Outcomes

MPA is also used in treatments related to obstetric outcomes . However, the specific effects and applications in this field are still under investigation .

IVF Treatments

MPA has been found to be an effective oral alternative for in vitro fertilization (IVF) treatments . It’s part of a progestin-primed ovarian stimulation protocol for IVF .

Hormone Replacement Therapy

MPA is used in combination with gonadotropin-releasing hormone agonist (GnRH-a) for hormone replacement therapy (HRT) . This combination is used to prepare the endometrium .

作用机制

Target of Action

Medroxyprogesterone acetate (MPA) is a synthetic progestin . It primarily targets the progesterone receptor (PR) . The PR is the biological target of progesterone, a hormone that plays crucial roles in the menstrual cycle and in maintaining the early stages of pregnancy .

Mode of Action

MPA, as an artificial progestogen, activates the progesterone receptor . The activation of PR by MPA transforms a proliferative endometrium into a secretory endometrium . This transformation is crucial for preparing the uterus for potential pregnancy. High-dose progestogen-only contraceptives like MPA inhibit follicular development and prevent ovulation as their primary mechanism of action .

Biochemical Pathways

MPA may activate the endoplasmic reticulum (ER) stress pathway . ER stress is a cellular process triggered by an imbalance of proteins in the ER. MPA up-regulates the expression of CHOP and HERPUD1, two molecules related to ER stress . This activation leads to apoptosis, a form of programmed cell death .

Pharmacokinetics

MPA exhibits high bioavailability when taken orally . It is metabolized in the liver through hydroxylation (CYP3A4), reduction, and conjugation . The elimination half-life of MPA varies depending on the route of administration. For oral administration, the half-life is between 12 to 33 hours . For intramuscular injection, the half-life is approximately 50 days .

Result of Action

The activation of PR by MPA leads to various molecular and cellular effects. In endometrial cancer cells, MPA causes alterations of endoplasmic reticulum-related mRNAs and long noncoding RNAs (lncRNAs) . This results in the activation of the ER stress pathway, leading to apoptosis .

Action Environment

Environmental factors can influence the action of MPA. For instance, the efficacy of MPA as a contraceptive agent varies geographically, with higher usage rates in regions such as sub-Saharan Africa and South-Eastern Asia . Cultural factors, practicability, availability, and cost likely contribute to these regional differences . Furthermore, the body mass index (BMI) of patients can influence the effectiveness of MPA. For poor ovarian response patients with high BMI, a higher dose of MPA in the progestin-primed ovarian stimulation protocol has been associated with a higher cumulative pregnancy rate .

安全和危害

属性

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGAAPLEWMOORI-PEINSRQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025527 | |

| Record name | Medroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992) | |

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), 10mM | |

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Medroxyprogesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Medroxyprogesterone acetate (MPA) inhibits the production of gonadotropin, preventing follicular maturation and ovulation, which is responsible for it’s ability to prevent pregnancy. This action also thins the endometrium. MPA reduces nuclear estrogen receptors and DNA synthesis in epithelial cells of the endometrium. MPA can also induce p53 dependant apoptosis in certain cancer cell lines, and inhibit GABA-A receptors. | |

| Record name | Medroxyprogesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Medroxyprogesterone acetate | |

CAS RN |

71-58-9 | |

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Medroxyprogesterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medroxyprogesterone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medroxyprogesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medroxyprogesterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medroxyprogesterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Medroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medroxyprogesterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2QI4IOI2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

405 to 408 °F (NTP, 1992), 205-209 | |

| Record name | MEDROXYPROGESTERONE ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20587 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Medroxyprogesterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: MPA primarily acts by binding to and activating the progesterone receptor. [, , ] This interaction influences gene expression, leading to diverse physiological effects depending on the target tissue. [, , ] For instance, in the uterus, MPA induces endometrial atrophy, while in the ovaries, it suppresses ovulation by inhibiting gonadotropin release. [, , ]

A: While primarily a progestin, research suggests MPA also exhibits androgenic activity, potentially impacting its overall effect profile. [, , ] For example, MPA has been shown to influence serum lipid profiles differently than transdermal estradiol alone. [, ] This highlights the complexity of MPA's action and the need for further research to fully elucidate its interactions with different hormonal pathways.

A: Particle size significantly impacts MPA's oral absorption. Micronized formulations demonstrate significantly higher bioavailability compared to non-micronized versions. [] This highlights the importance of formulation in optimizing MPA's therapeutic efficacy.

A: Yes, both oral and intramuscular MPA administration can significantly suppress testosterone levels in males. [] Interestingly, the intramuscular route tends to prolong this suppressive effect compared to oral administration. [] This suggests differences in MPA's pharmacokinetic profile depending on the route of administration.

A: Research indicates a complex interplay between MPA, estrogen, and growth hormone (GH). [] In ovariectomized dogs, MPA administration following estradiol priming led to a synergistic increase in GH levels, surpassing levels achieved with MPA alone. [] This emphasizes the interconnected nature of hormonal pathways and MPA's influence on them.

A: MPA is utilized in managing heavy menstrual bleeding, but research indicates the levonorgestrel-releasing intrauterine system may be more effective. [] A study directly comparing the two treatments found significantly greater menstrual blood loss reduction and higher treatment success rates with the levonorgestrel-releasing system. [] This suggests considering individual patient factors and treatment goals when choosing between MPA and other options.

A: Studies suggest MPA holds promise in mitigating certain chemotherapy-induced side effects. For instance, short-term MPA therapy showed efficacy in reducing gastrointestinal reactions like nausea and vomiting in cancer patients undergoing chemotherapy. [] Additionally, MPA combined with ondansetron showed a more significant reduction in chemotherapy-induced vomiting and bone marrow suppression compared to ondansetron alone. [] These findings highlight MPA's potential in improving the quality of life for cancer patients undergoing chemotherapy.

A: While MPA is generally considered safe for short-term use, long-term use has been linked to potential concerns. Research suggests chronic use of injectable MPA may lead to uterine changes, including a decrease in uterine size and endometrial thickness. [] Further research is necessary to ascertain the long-term implications of these changes.

A: MPA exhibits immunomodulatory effects, particularly in the context of HIV-1 infection. [, ] Studies indicate MPA may increase HIV-1 susceptibility, potentially by influencing the vaginal microbiome and immune responses. [] This highlights the importance of considering MPA's immunomodulatory effects, especially in individuals at risk of HIV-1 infection.

A: Research continues to explore ways to optimize MPA delivery and formulation for enhanced efficacy and patient compliance. For instance, slow-release injectable formulations of MPA have been developed for use in veterinary medicine, demonstrating prolonged effects on egg production in Japanese quail. [] Such advancements in drug delivery technology hold promise for improving MPA's therapeutic applications in both human and veterinary medicine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1676082.png)

![n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1676087.png)